Acifran

Description

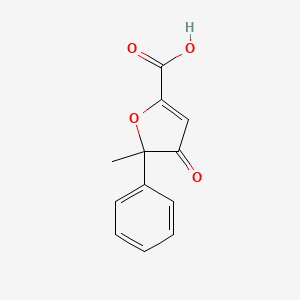

structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDGRKNOFOJBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045685 | |

| Record name | Acifran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72420-38-3, 77103-91-4, 77103-92-5 | |

| Record name | Acifran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72420-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acifran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifran, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifran, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACIFRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACIFRAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACIFRAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acifran chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifran, a potent agonist of the nicotinic acid receptors GPR109A (G-protein coupled receptor 109A) and GPR109B (G-protein coupled receptor 109B), has demonstrated significant promise as a hypolipidemic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and a thorough examination of its mechanism of action, including relevant signaling pathways, are presented to support further research and development in the field of lipid disorders.

Chemical Structure and Properties

This compound, with the IUPAC name 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid, is a synthetic organic compound.[1][2][3][4] Its chemical identity is well-established through various identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid[1][2][3][4] |

| CAS Number | 72420-38-3[1][2][5][6] |

| Molecular Formula | C₁₂H₁₀O₄[1][2][5][6] |

| Molecular Weight | 218.21 g/mol [1][2][6] |

| SMILES | CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2[1][2] |

| InChI Key | DFDGRKNOFOJBAJ-UHFFFAOYSA-N[1][2] |

The physicochemical properties of this compound are crucial for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 176 °C[6][7] |

| Solubility | Poorly soluble in water (0.016 mg/mL at 25°C). More soluble in organic solvents like ethanol and methanol.[1] |

| pKa (predicted) | 2.25 ± 0.40[7] |

| Appearance | Off-white to light yellow powder[7] |

Pharmacological Properties and Mechanism of Action

This compound is a potent agonist for the G-protein coupled receptors GPR109A (also known as HCA₂) and GPR109B (also known as HCA₃), which are receptors for nicotinic acid (niacin).[5] Its activation of these receptors, particularly GPR109A expressed in adipocytes, is central to its lipid-lowering effects.

The primary mechanism of action involves the activation of GPR109A, which couples to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase, leading to a decrease in the lipolysis of stored triglycerides in adipose tissue. This, in turn, reduces the release of free fatty acids into the circulation, decreasing their availability for the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently low-density lipoprotein (LDL).

Beyond the canonical Gi/o pathway, evidence suggests that GPR109A signaling can also proceed through β-arrestin-mediated pathways, which may contribute to some of the other cellular effects of this compound. Activation of GPR109A has also been linked to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Table 3: Pharmacological Activity of this compound

| Target | Action | Potency (EC₅₀/IC₅₀) |

| GPR109A (HCA₂) | Agonist | IC₅₀ = 1.12 µM[5] |

| GPR109B (HCA₃) | Agonist | Induces ERK1/2 phosphorylation at 0.01 to 10 µM[5] |

Signaling Pathways

The signaling cascade initiated by this compound binding to GPR109A is multifaceted. The primary pathway involves G-protein coupling, while alternative pathways may also be engaged.

Preclinical and Clinical Data

Preclinical Studies in Rodent Models

This compound has demonstrated potent lipid-lowering activity in rat models of hyperlipidemia.

Table 4: Effects of this compound on Lipid Profile in Hyperlipidemic Rats

| Parameter | Dose | % Change from Control | Reference |

| Serum Triglycerides | 1 mg/kg | ↓ | [5] |

| Serum LDL | 1 mg/kg | ↓ | [5] |

| HDL/Total Cholesterol Ratio | 1 mg/kg | ↑ | [5] |

Clinical Studies

In a 12-week, double-blind, placebo-controlled study in patients with Type IIa hyperlipoproteinemia, this compound demonstrated efficacy in improving the lipid profile.

Table 5: Effects of this compound on Lipid Profile in Type IIa Hyperlipoproteinemic Patients (8 weeks)

| Parameter | Dose (t.i.d.) | % Change from Baseline | % Change from Placebo |

| LDL-Cholesterol | 100 mg | ↓ 13% (p < 0.01) | ↓ 14% (p < 0.05) |

| HDL-Cholesterol | 100 mg | ↑ 11% (p < 0.05) | ↑ 11% (p < 0.05) |

| Total Cholesterol | 100 mg | - | ↓ 8% (p < 0.05) |

| LDL/HDL Ratio | 100 mg | ↓ 20% (p < 0.001) | ↓ 21% (p < 0.05) |

| Triglycerides | 300 mg (at 12 weeks) | ↓ 25% (p < 0.001) | ↓ 35% (p < 0.05) |

| HDL-Cholesterol | 300 mg (at 12 weeks) | - | ↑ 18% (p < 0.05) |

Data from LaRosa JC, et al. Artery. 1987.

Experimental Protocols

Radioligand Binding Assay for GPR109A

This protocol is a generalized procedure for determining the binding affinity of a compound to GPR109A.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing human GPR109A are prepared by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]-nicotinic acid) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

This protocol outlines a general method for measuring changes in intracellular cAMP levels in response to GPR109A activation.

Methodology:

-

Cell Culture: Cells stably or transiently expressing GPR109A are seeded in a multi-well plate.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

Stimulation and Treatment: Cells are stimulated with forskolin to elevate basal cAMP levels. Subsequently, cells are treated with a range of this compound concentrations.

-

Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) is determined.

ERK1/2 Phosphorylation Assay

This protocol provides a general workflow for assessing the activation of the ERK1/2 signaling pathway by this compound.

Methodology:

-

Cell Culture and Starvation: Cells expressing GPR109A are cultured and then serum-starved for several hours to reduce basal levels of ERK1/2 phosphorylation.

-

Treatment: Cells are treated with different concentrations of this compound for a specific time course (e.g., 5, 10, 15 minutes).

-

Cell Lysis: Cells are lysed, and the total protein concentration of the lysates is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent or fluorescent detection system.

-

Data Analysis: The intensity of the p-ERK1/2 bands is normalized to the intensity of the total ERK1/2 bands to determine the fold-increase in ERK1/2 phosphorylation relative to the untreated control.

Conclusion

This compound is a well-characterized nicotinic acid receptor agonist with a clear mechanism of action for its lipid-lowering effects. Its ability to potently activate GPR109A and subsequently reduce lipolysis in adipocytes makes it an important molecule in the study of dyslipidemia. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational insights on molecular interactions of this compound with GPR109A and GPR109B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of C12H10O4 Isomers: A Technical Guide for Researchers

Introduction

The molecular formula C12H10O4 represents a class of isomeric compounds that have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profiles of prominent C12H10O4 isomers, with a primary focus on the well-researched stilbenoid, Pterostilbene, and summaries of available data for Piperic Acid, Acifran, and Inotilone. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Pterostilbene: A Multifaceted Pharmacological Agent

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a natural analog of resveratrol, predominantly found in blueberries and Pterocarpus marsupium heartwood. It exhibits a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. Its superior bioavailability compared to resveratrol makes it a particularly promising candidate for therapeutic development.

Anti-Cancer Activity

Pterostilbene has demonstrated significant cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines. The following table summarizes its inhibitory concentrations (IC50) across various cancer types.

| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |

| Breast Cancer | MCF-7 | 65 | [1] |

| MDA-MB-231 | Not specified | ||

| Cervical Cancer | HeLa | 32.67 | [2] |

| CaSki | 14.83 | [2] | |

| SiHa | 34.17 | [2] | |

| Colon Cancer | HCT-116 | 12 - 40.2 | [1] |

| HT-29 | 15 - 80.6 | [1] | |

| Caco-2 | 75 | ||

| Leukemia | HL-60 | 35 | [3] |

| K562 | 10 | [3] | |

| Melanoma | C32 | 21.45 | |

| A2058 | 42.70 | ||

| Oral Cancer | CAL27 (Cisplatin-resistant) | 98.29 (Pterostilbene), 32.6 (ANK-199 derivative) | [1] |

| OECM-1 | 40.19 | [1] | |

| HSC-3 | >50 | [1] | |

| Prostate Cancer | PC3M | 17 | [3] |

| Du145 | 20.8 | [3] | |

| LNCaP | 22.8 | [3] |

Anti-Inflammatory Activity

Pterostilbene exerts its anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to be more potent than resveratrol in certain models.

| Assay/Model System | IC50 (µM) or Effect | Reference(s) |

| Inhibition of colon cancer cell (HT-29) growth (as an anti-inflammatory marker) | 22.4 (Pterostilbene) vs. 43.8 (Resveratrol) | [4] |

| Inhibition of LPS-induced pro-inflammatory cytokine secretion in THP-1 cells | Pterostilbene showed stronger potency than resveratrol | [5] |

| Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw edema. ED50 values with 95% confidence intervals for the anti-inflammatory effect of EA were 8.41 (5.26–14.76) mg/kg. | [6] |

Antioxidant Activity

Pterostilbene demonstrates robust antioxidant properties through various mechanisms, including free radical scavenging.

| Assay | Activity/IC50 | Reference(s) |

| DPPH Radical Scavenging | Concentration-dependent scavenging activity. | |

| Superoxide Radical Scavenging | At 0.2 mM, pterostilbene reduced superoxide radicals by 55.6 ± 0.5%. | [7] |

| Hydroxyl Radical Scavenging | Concentration-dependent scavenging, with a maximum ability of 0.09 ± 0.001 mM AEAC at 0.2 mM. | [7] |

| Hydrogen Peroxide Scavenging | Concentration-dependent scavenging. | [7] |

| Lipid Peroxidation Inhibition | At 0.2 mM, pterostilbene reduced TBHP and As-Fe2+ induced MDA formation by 92.1 ± 0.1% and 94.1 ± 8.1%, respectively. It also decreased lipid hydroperoxides by 65.7 ± 4.2% and 82.5 ± 4.6%, respectively. | [7] |

Other C12H10O4 Isomers: Pharmacological Snapshots

Piperic Acid

Piperic acid, a derivative of piperine from black pepper, has shown promising anti-cancer and anti-inflammatory activities.

| Pharmacological Activity | Cell Line/Model | IC50 (µM) or Effect | Reference(s) |

| Anti-Cancer | MDA-MB-231 (Breast Cancer) | 18.7 (Urea derivative 8q) | [8] |

| KKU-100, HuCCA-1, KKU-213 (Cholangiocarcinoma) | IC10 values of 33.2, 80.7, and 155.3 µM, respectively. | [9] | |

| Anti-Inflammatory | LPS-stimulated RAW264.7 macrophages | IC50 values for inhibition of PGE2 and PGD2 generation were 7.7 and 10.1 µM, respectively. | [10] |

| Nitric Oxide Inhibition | IC50 of 24.4 µg/ml for an ethanolic extract of a polyherbal product containing Piper nigrum. | [11] |

This compound

This compound is a hypolipidemic agent that acts as an agonist for the high and low-affinity niacin receptors, GPR109a and GPR109b.

| Receptor Target | Agonist Activity (EC50 in µM) | Reference(s) |

| GPR109A (HM74A) | 1.3 | |

| GPR109B | 4.2 |

Inotilone

Key Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways modulated by C12H10O4 compounds and the workflows of essential experimental protocols.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the C12H10O4 compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

BrdU Cell Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[12][13]

-

Fixation and Denaturation: Remove the labeling solution and fix the cells with a fixing/denaturing solution (e.g., 70% ethanol or a commercial solution) for 30 minutes at room temperature.[13]

-

Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[12][13]

-

Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes to 1 hour.[13]

-

Substrate Addition and Measurement: Wash the wells and add a TMB substrate. After color development (typically 15-30 minutes), add a stop solution and measure the absorbance at 450 nm.[13]

-

Data Analysis: Quantify the level of BrdU incorporation as a measure of cell proliferation.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

-

Solution Preparation: Prepare a stock solution of the C12H10O4 compound in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.[3]

-

Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of the compound solution. Add the DPPH solution to initiate the reaction. Include a control with only the solvent and DPPH.[3]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[3]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the anti-inflammatory activity of a compound.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the C12H10O4 compound orally or intraperitoneally at various doses. Administer a vehicle control to another group and a positive control (e.g., indomethacin) to a third group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1][2]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

The C12H10O4 isomers, particularly Pterostilbene, represent a promising class of compounds with significant therapeutic potential across multiple disease areas. This technical guide provides a comprehensive, though not exhaustive, summary of their pharmacological profiles, with a focus on quantitative data and detailed methodologies to aid researchers in their investigations. Further research is warranted to fully elucidate the mechanisms of action and therapeutic applications of these and other C12H10O4 isomers.

References

- 1. inotiv.com [inotiv.com]

- 2. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mbl.edu [mbl.edu]

- 8. Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gambogic Acid and Piperine Synergistically Induce Apoptosis in Human Cholangiocarcinoma Cell via Caspase and Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

Acifran (CAS Number: 72420-38-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifran (CAS: 72420-38-3), with the chemical name 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid, is a potent hypolipidemic agent that has demonstrated significant efficacy in modulating lipid profiles.[1][2] As an agonist of the niacin receptors, hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and hydroxycarboxylic acid receptor 3 (HCA3, or GPR109B), this compound mimics the beneficial effects of niacin on lipid metabolism but with a potentially improved side-effect profile.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and the experimental protocols utilized in its preclinical and clinical evaluation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 72420-38-3 | [2][5] |

| Chemical Name | 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid | [2][5] |

| Synonyms | AY-25,712, (±)-Acifran | [5][6] |

| Molecular Formula | C₁₂H₁₀O₄ | [5] |

| Molecular Weight | 218.2 g/mol | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO and Ethanol (up to 100 mM) | [5] |

Mechanism of Action

This compound exerts its lipid-lowering effects primarily through its agonistic activity on HCA2 and HCA3 receptors.[5][3][4] These G-protein coupled receptors are predominantly expressed in adipocytes and immune cells.

Upon binding to HCA2 and HCA3, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in adipocytes inhibits hormone-sensitive lipase, a key enzyme in the hydrolysis of triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue to the liver reduces the hepatic synthesis of triglycerides and, consequently, the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

Furthermore, activation of these receptors by this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] This signaling pathway is implicated in various cellular processes, and its precise role in the full therapeutic effect of this compound is an area of ongoing research.

Signaling Pathway of this compound

Pharmacological and Preclinical Data

In Vitro Activity

| Parameter | Value | Cell Line | Reference |

| HCA2 (GPR109A) Binding IC₅₀ | 1.12 µM | CHO-K1 cells expressing HCA2 | [5] |

| HCA2 (GPR109A) Agonist EC₅₀ | 1.3 µM | CHO-K1 cells expressing HCA2 | [1] |

| HCA3 (GPR109B) Agonist EC₅₀ | 4.2 µM | CHO-K1 cells expressing HCA3 | [1] |

| ERK1/2 Phosphorylation | Induced at 0.01 to 10 µM | CHO-K1 cells expressing HCA2 or HCA3 | [5] |

In Vivo Efficacy in Hyperlipidemic Rat Model

| Dose | Effect on Serum Lipids | Reference |

| 1 mg/kg | Reduced triglyceride and LDL levels; Increased HDL to total cholesterol ratio. | [5] |

Pharmacokinetics in Humans

Studies in healthy male volunteers have elucidated the pharmacokinetic profile of this compound.

| Parameter | Value (Healthy Subjects) | Value (Patients with Renal Failure) | Reference |

| Time to Peak Serum Concentration (Tmax) | 1 - 2 hours | - | [7] |

| Elimination Half-life (t₁/₂) | 1.6 hours | 5.7 hours | [7] |

| Excretion | Primarily in urine | Reduced renal clearance | [7] |

| Metabolism | No detectable biotransformation | - | [7] |

| Plasma Protein Binding | - | Decreased | [7] |

Clinical Trial Data

A double-blind, randomized, placebo-controlled study in patients with Type IIa hyperlipoproteinemia demonstrated the clinical efficacy of this compound.

| Treatment Group | Duration | Key Findings | Reference |

| This compound 100 mg t.i.d. | 8 weeks | - 13% reduction in LDL cholesterol (p < 0.01 vs. baseline) - 14% reduction in LDL cholesterol (p < 0.05 vs. placebo) - 11% increase in HDL cholesterol (p < 0.05 vs. baseline and placebo) - 20% reduction in LDL/HDL ratio (p < 0.001 vs. baseline) - 21% reduction in LDL/HDL ratio (p < 0.05 vs. placebo) - 8% reduction in total cholesterol (p < 0.05 vs. placebo) | [8] |

| This compound 300 mg t.i.d. | 12 weeks | - 25% reduction in triglycerides (p < 0.001 vs. baseline) - 35% reduction in triglycerides (p < 0.05 vs. placebo) - 18% increase in HDL cholesterol (p < 0.05 vs. placebo) | [8] |

Experimental Protocols

GPR109A (HCA2) Activation Assay - cAMP Measurement

This protocol outlines a general method for determining the agonistic activity of this compound on HCA2 receptors by measuring the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing the human HCA2 receptor.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human HCA2 (GPR109A) receptor are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic).

-

Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay.

-

Compound Treatment: On the day of the assay, the culture medium is replaced with a stimulation buffer. Cells are then pre-incubated with varying concentrations of this compound for a defined period.

-

Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay

This protocol describes a general method to assess the ability of this compound to induce ERK1/2 phosphorylation in CHO-K1 cells expressing HCA2 or HCA3.

Methodology:

-

Cell Preparation: CHO-K1 cells expressing either HCA2 or HCA3 are cultured and seeded in 96-well plates as described for the cAMP assay.

-

Serum Starvation: Prior to the assay, cells are typically serum-starved for a period (e.g., 2-4 hours) to reduce basal levels of ERK phosphorylation.

-

This compound Stimulation: Cells are treated with various concentrations of this compound for a specific time (e.g., 5-15 minutes).

-

Cell Lysis: The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2.

-

Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 in the cell lysates are quantified using methods such as:

-

ELISA: A sandwich ELISA format with an antibody specific for phosphorylated ERK1/2.

-

In-Cell Western/Odyssey: An immunocytochemical method performed in the microplate, using an antibody against phospho-ERK1/2 and a fluorescently labeled secondary antibody.

-

Western Blotting: A traditional method involving separation of proteins by SDS-PAGE, transfer to a membrane, and probing with a phospho-specific ERK1/2 antibody.

-

-

Data Analysis: The signal corresponding to phosphorylated ERK1/2 is normalized to the total ERK1/2 protein levels or a housekeeping protein. The fold-increase in phosphorylation compared to untreated cells is then calculated.

Hyperlipidemic Rat Model

The following protocol is a generalized method for inducing hyperlipidemia in rats, based on common practices in the field. The specific diet composition used in the original this compound studies may have varied.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Diet-Induced Hyperlipidemia: Hyperlipidemia is induced by feeding the rats a high-fat and/or high-cholesterol diet for a period of several weeks. A common diet composition includes:

-

Standard rat chow supplemented with 1-4% cholesterol.

-

Addition of 0.5-1% cholic acid to aid in cholesterol absorption.

-

Increased fat content, often from sources like lard or coconut oil.

-

-

This compound Administration: After the induction of hyperlipidemia, rats are treated with this compound (e.g., 1 mg/kg, orally) or a vehicle control daily for a specified duration.

-

Blood Sampling and Lipid Analysis: Blood samples are collected at baseline and at the end of the treatment period. Serum is separated, and the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are determined using enzymatic colorimetric assays.

-

Data Analysis: Changes in lipid parameters in the this compound-treated group are compared to the vehicle-treated control group to assess the efficacy of the compound.

Synthesis of this compound

A general synthetic route to 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid can be conceptualized through the condensation of appropriate precursors. While the specific details from the original synthesis by Jirkovsky and Cayen may vary, a plausible approach is outlined below.

Conclusion

This compound is a well-characterized niacin receptor agonist with demonstrated efficacy in improving lipid profiles in both preclinical models and human clinical trials. Its mechanism of action, centered on the inhibition of lipolysis in adipocytes via HCA2 and HCA3 activation, provides a clear rationale for its therapeutic potential. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further study and potential clinical application of this compound and related compounds. The favorable pharmacokinetic profile, particularly its rapid elimination and lack of significant metabolism, further underscores its potential as a therapeutic agent. Future research may focus on optimizing its therapeutic window to maximize lipid-lowering effects while minimizing potential side effects.

References

- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of a rat model with diet-induced coronary atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DiscoverX cAMP Hunter eXpress GPR109A CHO-K1 GPCR Assay 200 dp (2 x 96-well) | Buy Online | DiscoverX | Fisher Scientific [fishersci.dk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to GPR109A and GPR109B Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR109A (HCA2) and GPR109B (HCA3) are closely related G protein-coupled receptors (GPCRs) belonging to the hydroxycarboxylic acid (HCA) receptor family. These receptors have garnered significant attention in the fields of metabolism, immunology, and oncology due to their activation by endogenous metabolites and pharmacological agents, leading to diverse physiological responses. This technical guide provides a comprehensive overview of the core signaling pathways of GPR109A and GPR109B, detailed experimental protocols for their study, and a quantitative summary of ligand-receptor interactions to support further research and drug development efforts.

Core Signaling Pathways

GPR109A and GPR109B are primarily coupled to the inhibitory G protein, Gαi. Upon ligand binding, these receptors trigger a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. A key consequence of Gαi activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

In addition to the canonical Gαi pathway, GPR109A has been shown to signal through a G protein-independent pathway involving β-arrestins. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades, including the activation of the ERK1/2 MAP kinase pathway.

GPR109A Signaling Pathways

GPR109A is activated by the vitamin niacin (nicotinic acid), the ketone body β-hydroxybutyrate (β-HB), and the short-chain fatty acid butyrate. Its activation initiates both Gαi-dependent and β-arrestin-dependent signaling cascades.

GPR109B Signaling Pathway

GPR109B is activated by the β-oxidation intermediate 3-hydroxy-octanoic acid. Its signaling is primarily understood to proceed through the Gαi-dependent pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, which in turn inhibits lipolysis.[1][2] The role of β-arrestin in GPR109B signaling is less characterized.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of key ligands for GPR109A and GPR109B.

Table 1: GPR109A Ligand Affinities and Potencies

| Ligand | Parameter | Value | Cell System/Assay | Reference |

| Niacin (Nicotinic Acid) | EC50 | ~100 nM | GPR109a activation | [3] |

| Niacin (Nicotinic Acid) | Kd | 245 ± 32 nM | Nicotinate binding in CCD841 cells | [3] |

| β-hydroxybutyrate (β-HB) | EC50 | 700-800 µM | GPR109a activation | [4] |

| Butyrate | EC50 | ~1.6 mM | GPR109A activation |

Table 2: GPR109B Ligand Affinities and Potencies

| Ligand | Parameter | Value | Cell System/Assay | Reference |

| 2-hydroxy-octanoic acid | EC50 | ~4 µM | GTPγS binding in HEK-293T cells | [4] |

| 3-hydroxy-octanoic acid | EC50 | ~8 µM | GTPγS binding in HEK-293T cells | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of GPR109A and GPR109B signaling are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and density (Bmax) of receptors in a given sample.

Detailed Method:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing GPR109A or GPR109B in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[1]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[1]

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[1]

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]nicotinic acid for GPR109A), and either buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).[1]

-

For competition binding assays, incubate with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.

-

Incubate at a defined temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to reach equilibrium.[1]

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[1][5]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled ligand and use a one-site competition model to determine the IC50, from which the Ki can be calculated.

-

cAMP Accumulation Assay

This assay measures the ability of a ligand to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

Detailed Method:

-

Cell Culture:

-

Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells) in appropriate media.

-

Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS or serum-free media).

-

Pre-incubate the cells with various concentrations of the test ligand (e.g., niacin for GPR109A) for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control) and incubate for a defined time (e.g., 15-30 minutes) at 37°C.[6]

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

cAMP Detection:

-

Measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen assay.[7]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation versus the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by a GPCR agonist.

Detailed Method:

-

Membrane Preparation:

-

Prepare cell membranes as described in the Radioligand Binding Assay protocol.

-

-

Assay Procedure:

-

Separation and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS versus the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Adipocyte Lipolysis Assay

This assay measures the inhibition of lipid breakdown in adipocytes, a key physiological effect of GPR109A and GPR109B activation.

Detailed Method:

-

Adipocyte Isolation:

-

Isolate primary adipocytes from adipose tissue (e.g., epididymal fat pads from mice) by collagenase digestion.[8]

-

Alternatively, use differentiated adipocyte cell lines (e.g., 3T3-L1).

-

-

Lipolysis Assay:

-

Glycerol Measurement:

-

Collect the incubation medium and measure the concentration of glycerol (a product of triglyceride breakdown) using a commercially available colorimetric or fluorometric assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of stimulated lipolysis for each ligand concentration.

-

Plot the percentage of inhibition versus the ligand concentration to determine the IC50 value.

-

β-Arrestin Recruitment Assay

This assay is used to measure the recruitment of β-arrestin to the activated receptor, a key step in G protein-independent signaling and receptor desensitization.

Detailed Method:

-

Assay Principle:

-

Cell Culture and Transfection:

-

Use a cell line engineered to co-express the GPCR of interest fused to one component of the detection system and β-arrestin fused to the complementary component.

-

-

Assay Procedure:

-

Seed the cells in a microplate.

-

Stimulate the cells with various concentrations of the test ligand.

-

Incubate for the recommended time to allow for β-arrestin recruitment.

-

-

Signal Detection:

-

Add the detection reagents and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Plot the signal intensity versus the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAP kinase pathway downstream of receptor activation.

Detailed Method:

-

Cell Culture and Treatment:

-

Culture cells expressing the receptor of interest.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with the test ligand for various time points.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Express the results as the ratio of p-ERK to total ERK.

-

NF-κB Reporter Assay

This assay is used to measure the effect of receptor activation on the activity of the NF-κB transcription factor, a key regulator of inflammation.

Detailed Method:

-

Cell Culture and Transfection:

-

Co-transfect cells (e.g., HEK293) with an expression vector for the receptor of interest and a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[3] A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Assay Procedure:

-

Treat the transfected cells with the test ligand.

-

In some experiments, co-treat with an inflammatory stimulus (e.g., LPS or TNF-α) to activate the NF-κB pathway.[3]

-

Incubate for a sufficient time to allow for reporter gene expression (e.g., 4-24 hours).

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the NF-κB-driven luciferase activity to the activity of the control reporter.

-

Express the results as fold change in luciferase activity compared to the control.

-

Conclusion

This technical guide provides a foundational understanding of the GPR109A and GPR109B signaling pathways, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the physiological roles of these important metabolic receptors and to develop novel therapeutics targeting these pathways. The provided methodologies offer a starting point for the robust and reproducible investigation of GPR109A and GPR109B function.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Cdc25A suppresses hepato-renal cystogenesis in rodent models of polycystic kidney and liver disease [cdn-links.lww.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]

Acifran's Impact on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifran, a potent hypolipidemic agent, exerts its primary mechanism of action through the activation of the G protein-coupled receptors (GPCRs) GPR109A (HM74A) and GPR109B. These receptors are predominantly coupled to the Gi/Go family of G proteins. Consequently, agonist binding by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a significant decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the core mechanism of this compound's effect on intracellular cAMP, supported by available pharmacological data, detailed experimental protocols for assessing this effect, and visual representations of the relevant biological pathways and workflows. While the qualitative mechanism is well-established, specific quantitative data on the dose-dependent inhibition of cAMP by this compound is limited in publicly available literature. This guide, therefore, focuses on the established principles and methodologies for characterizing such an effect.

Core Mechanism: this compound and the Gi-Coupled Signaling Pathway

This compound functions as a full and potent agonist at both the high-affinity niacin receptor GPR109A and the lower-affinity receptor GPR109B. The activation of these receptors by this compound triggers a canonical Gi-protein signaling pathway, which directly impacts intracellular cAMP homeostasis.

The key steps in this pathway are as follows:

-

Receptor Binding: this compound binds to the extracellular domain of GPR109A or GPR109B.

-

Conformational Change: Ligand binding induces a conformational change in the receptor.

-

G-Protein Activation: This conformational change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric Gi/Go protein.

-

G-Protein Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit directly interacts with and inhibits the activity of the enzyme adenylyl cyclase.

-

Reduced cAMP Synthesis: The inhibition of adenylyl cyclase leads to a decrease in the rate of conversion of Adenosine Triphosphate (ATP) to cAMP.

-

Downstream Effects: The resulting reduction in intracellular cAMP levels modulates the activity of downstream effectors, most notably Protein Kinase A (PKA), leading to the physiological effects of this compound, such as the inhibition of lipolysis in adipocytes.

Quantitative Data on this compound's Pharmacological Activity

While direct quantitative data on the dose-dependent inhibition of cAMP by this compound is not extensively reported in the literature, its potency as an agonist at the target receptors has been characterized. This information provides an indirect measure of its potential to influence cAMP levels.

| Compound | Receptor | Parameter | Value (µM) | Cell Line | Reference |

| This compound | GPR109A (HM74A) | EC50 | 1.3 | - | [1] |

| This compound | GPR109B | EC50 | 4.2 | - | [1] |

Note: The EC50 values in the table refer to the concentration of this compound required to elicit a half-maximal response in receptor activation assays, not directly in cAMP inhibition assays.

Experimental Protocols for Measuring this compound's Effect on Intracellular cAMP

To quantify the inhibitory effect of this compound on intracellular cAMP levels, a common experimental approach involves stimulating adenylyl cyclase with a known activator, such as forskolin, and then measuring the ability of this compound to counteract this stimulation. Below is a detailed, generalized protocol for a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.

Principle

These assays are competitive immunoassays where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. In the context of a Gi-coupled receptor agonist like this compound, cells are first stimulated with forskolin to increase basal cAMP levels. The addition of this compound will inhibit adenylyl cyclase, leading to a decrease in cAMP production. This results in more of the labeled cAMP tracer binding to the antibody, producing a measurable change in the assay signal that is proportional to the inhibitory effect of this compound.

Materials

-

Cell Line: A suitable host cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, stably or transiently expressing human GPR109A or GPR109B.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if applicable.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES, and often containing a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

This compound Stock Solution: A concentrated stock solution of this compound prepared in a suitable solvent (e.g., DMSO).

-

Forskolin Stock Solution: A concentrated stock solution of forskolin in DMSO.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., Cisbio HTRF cAMP dynamic 2 kit or PerkinElmer AlphaScreen cAMP Assay Kit).

-

Multi-well Plates: White, opaque 384-well plates suitable for luminescence or fluorescence readings.

-

Plate Reader: An instrument capable of detecting the specific assay signal (e.g., HTRF or AlphaLISA-compatible).

Experimental Workflow

Detailed Procedure

-

Cell Seeding:

-

Culture cells expressing the receptor of interest to approximately 80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) at a predetermined optimal cell density.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the this compound dilutions to the wells of the 384-well plate. Include wells with vehicle (e.g., DMSO) for control measurements.

-

-

Cell Dispensing and Stimulation:

-

Dispense the cell suspension into each well of the plate containing the compound dilutions.

-

Immediately add a fixed concentration of forskolin to all wells (except for basal controls). The final concentration of forskolin should be predetermined to elicit a submaximal but robust cAMP response (often in the low micromolar range).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for receptor activation, adenylyl cyclase inhibition, and cAMP accumulation to reach a steady state.

-

-

cAMP Detection:

-

Following the incubation, add the cAMP detection reagents from the chosen commercial kit according to the manufacturer's instructions. This typically involves a lysis step to release intracellular cAMP.

-

Incubate the plate for the recommended time (e.g., 60 minutes) to allow the competitive immunoassay to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a plate reader with the appropriate settings for the chosen assay technology (e.g., dual-wavelength emission for HTRF).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP provided in the kit.

-

Convert the raw assay signals from the experimental wells into cAMP concentrations using the standard curve.

-

Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that produces 50% inhibition of the forskolin-stimulated cAMP response) by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound's role as an agonist for the Gi-coupled receptors GPR109A and GPR109B firmly establishes its mechanism of action in reducing intracellular cAMP levels through the inhibition of adenylyl cyclase. While specific quantitative data detailing the dose-response of this inhibition are not widely available, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize this effect. The use of competitive immunoassays in forskolin-stimulated cells is a standard and reliable method to determine the potency (IC50) and efficacy of this compound and other GPR109A/B agonists in modulating this critical second messenger pathway. Such data are invaluable for the continued development and understanding of this class of therapeutic agents.

References

Acifran: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acifran, a potent agonist of the nicotinic acid receptors GPR109A (HCAR2) and GPR109B (HCAR3), emerged as a promising hypolipidemic agent with the potential to modulate lipid profiles, particularly by increasing high-density lipoprotein (HDL) cholesterol. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data in structured tables, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Discovery and Background

This compound, with the chemical name 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid, was identified as a potent agonist for the high and low-affinity niacin receptors, GPR109a and GPR109b, respectively[1]. These G protein-coupled receptors (GPCRs) are primarily expressed in adipocytes and immune cells[1][2]. The activation of these receptors, particularly GPR109A, by agonists like niacin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[2]. This cascade of events is central to the anti-lipolytic effects observed with niacin and its analogs, ultimately leading to a reduction in circulating free fatty acids and triglycerides, and an increase in HDL cholesterol. This compound was developed to replicate these beneficial effects on the lipid profile.

Synthesis of this compound

The synthesis of this compound and its analogs has been a subject of medicinal chemistry efforts to develop potent GPR109A and GPR109B agonists. A key synthetic approach is described in the Journal of Medicinal Chemistry, 2007, Volume 50, Issue 7, pages 1445-1448. While the full detailed protocol for this compound itself is embedded within the broader description of its analogs, the general scheme provides a clear pathway for its synthesis.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, based on the methodologies for analogous furan-2-carboxylic acid derivatives, is outlined below.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Step 1: Saponification and Acylation. Ethyl 2-phenyl-2-methyl-3-oxobutanoate is first saponified using a base such as sodium hydroxide in an aqueous solution to yield the corresponding carboxylic acid. The resulting acid is then treated with an acylating agent like oxalyl chloride in an inert solvent such as dichloromethane to form the intermediate acyl chloride.

Step 2: Intramolecular Cyclization. The intermediate acyl chloride undergoes an intramolecular Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst, for instance, aluminum chloride. This step facilitates the cyclization to form the 4,5-dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylate ester.

Step 3: Hydrolysis. The final step involves the hydrolysis of the ester group of the cyclized intermediate. This is typically achieved by treatment with a base like lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification with a proton source (e.g., HCl) to yield this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the activation of the GPR109A and GPR109B receptors. This activation initiates a signaling cascade that leads to the modulation of lipid metabolism.

GPR109A and GPR109B Receptor Activation

This compound is a potent agonist for both GPR109A and GPR109B. Studies on chimeric receptors have shown an EC50 value of approximately 2 µM for this compound, indicating its high affinity[3]. The activation of these Gαi-coupled receptors by this compound leads to the inhibition of adenylyl cyclase.

Table 1: this compound Activity at Niacin Receptors

| Receptor | Agonist Activity | EC50 (chimeric receptor) | Reference |

| GPR109A (HCAR2) | Full Agonist | ~2 µM | [3] |

| GPR109B (HCAR3) | Full Agonist | Not explicitly quantified in the provided search results |

Downstream Signaling: Inhibition of cAMP Production

The primary downstream effect of GPR109A/B activation is the inhibition of adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for the anti-lipolytic effects of this compound.

Caption: this compound-mediated GPR109A/B signaling pathway.

Modulation of PPARγ Activity

Beyond its direct effects on lipolysis, the signaling cascade initiated by this compound may also involve the modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism. While direct binding of this compound to PPARγ is not the primary mechanism, the downstream effects of GPR109A activation can influence PPARγ activity.

Experimental Protocols for Biological Assays

GPR109A/B Activation Assay (cAMP Measurement)

This protocol outlines a method to determine the agonist activity of this compound at GPR109A/B receptors by measuring changes in intracellular cAMP levels.

Workflow: cAMP Assay

Caption: Workflow for a cell-based cAMP assay.

Materials:

-

HEK293 cells stably expressing human GPR109A or GPR109B.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

Forskolin solution.

-

cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit, Cisbio).

-

96-well white cell culture plates.

Procedure:

-

Cell Seeding: Seed the GPR109A/B-expressing HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at room temperature.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the negative control. Incubate for 30 minutes at room temperature.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

PPARγ Reporter Gene Assay

This assay is used to assess the indirect effects of this compound on the transcriptional activity of PPARγ.

Workflow: PPARγ Reporter Assay

Caption: Workflow for a PPARγ reporter gene assay.

Materials:

-

A suitable cell line (e.g., HEK293T or a relevant adipocyte cell line).

-

A luciferase reporter plasmid containing PPAR response elements (PPREs).

-

An expression plasmid for human PPARγ.

-

Transfection reagent.

-

This compound stock solution.

-

Luciferase assay reagent.

Procedure:

-

Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPARγ expression plasmid.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for changes in gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound.

In Vivo Hypolipidemic Activity

The primary therapeutic rationale for the development of this compound was its potential to favorably modulate lipid profiles in vivo. While detailed clinical trial data for this compound is not extensively available in the public domain, preclinical studies and the known mechanism of action of GPR109A agonists provide a strong basis for its expected effects.

Table 2: Expected In Vivo Effects of this compound on Lipid Parameters

| Lipid Parameter | Expected Change | Mechanism |

| HDL Cholesterol | Increase | Reduced catabolism of HDL |

| Triglycerides | Decrease | Inhibition of lipolysis in adipocytes, reducing FFA flux to the liver |

| LDL Cholesterol | Decrease | Reduced VLDL production in the liver due to decreased FFA availability |

| Free Fatty Acids (FFA) | Decrease | Direct inhibition of hormone-sensitive lipase in adipocytes |

Conclusion

This compound is a potent dual agonist of the niacin receptors GPR109A and GPR109B. Its discovery and development were driven by the therapeutic potential of these receptors in managing dyslipidemia. The synthesis of this compound involves standard organic chemistry transformations, leading to the formation of its characteristic 4,5-dihydro-4-oxo-furan-2-carboxylic acid scaffold. Its mechanism of action is centered on the Gαi-mediated inhibition of adenylyl cyclase, leading to reduced intracellular cAMP and subsequent inhibition of lipolysis. This comprehensive technical guide provides a foundational resource for researchers interested in the further study and development of this compound and related compounds as modulators of lipid metabolism. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.

References

Acifran for Hyperlipidemia: A Technical Guide to Basic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the basic research on Acifran and its analogue, Acipimox, as therapeutic agents for hyperlipidemia. This compound, a nicotinic acid derivative, primarily exerts its lipid-lowering effects by activating the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This activation initiates a signaling cascade that ultimately suppresses lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids (FFAs). The diminished availability of FFAs in the liver subsequently curtails the synthesis of triglycerides (TGs) and very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL). This guide details the molecular mechanism of action, presents quantitative data from key preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of the core signaling pathways and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action in the management of hyperlipidemia is the inhibition of adipose tissue lipolysis.[1] This is achieved through the activation of the GPR109A receptor, which is highly expressed on the surface of adipocytes.[2] The binding of this compound to GPR109A initiates a signaling cascade involving a Gi alpha subunit, which inhibits the enzyme adenylyl cyclase.[3] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3]

A reduction in cAMP levels results in decreased activity of protein kinase A (PKA), a key enzyme in the lipolytic pathway.[3] PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of stored triglycerides into free fatty acids and glycerol.[1] By reducing PKA activity, this compound effectively decreases the phosphorylation and activation of HSL, leading to a significant reduction in the breakdown of triglycerides and the subsequent release of FFAs into the bloodstream.[3]

The decrease in circulating FFAs has a direct impact on hepatic lipid metabolism. With a reduced supply of FFA precursors, the liver's synthesis of triglycerides is diminished.[4] This, in turn, leads to a decrease in the production and secretion of VLDL, the primary transport vehicle for triglycerides from the liver to peripheral tissues.[5] As VLDL particles are catabolized to LDL in the circulation, a reduction in VLDL synthesis ultimately contributes to lower levels of LDL cholesterol.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Acipimox (as a proxy for this compound) on lipid profiles, enzyme activity, and VLDL metabolism from various studies.

Table 1: Effect of Acipimox on Plasma Lipid Profile

| Parameter | Animal Model/ Human Study | Treatment Details | % Change from Control/Baseline | Reference |

| Triglycerides | Hypertriglyceridemic rhesus monkeys | 16 mg/kg/day for 2 months | ↓ 31% | [6] |

| Type IV hyperlipoproteinemia patients | 750 mg/day for 60 days | ↓ 44% (vs. placebo) | [7] | |

| LDL Cholesterol | Hypertriglyceridemic rhesus monkeys | 16 mg/kg/day for 2 months | ↓ Significant decrease (P < 0.04) | [6] |

| HDL Cholesterol | Severe hypertriglyceridemia patients | 750-1200 mg/day for 9 months | ↑ 33.3% | [7] |

Table 2: Effect of Acipimox on Adipocyte Lipolysis and Intracellular Signaling

| Parameter | Experimental System | Treatment Details | Observation | Reference |

| Lipolysis Rate | Isolated rat adipocytes | 10 µmol/L Acipimox | Reached near-basal value | [3] |

| Isolated rat adipocytes | 100 µmol/L Acipimox (with isoproterenol) | Significant decrease (p < 0.05) | [3] | |

| Intracellular cAMP | Isolated rat adipocytes | Acipimox (concentration-dependent) | Diminished isoproterenol-induced cAMP | [3] |

| Hormone-Sensitive Lipase (HSL) Activity | Isolated rat adipocytes | 1 mmol/L Acipimox | Re-distributed HSL from lipid fraction to cytosol | [3] |

Table 3: Effect of Acipimox on VLDL Metabolism

| Parameter | Experimental System | Treatment Details | Observation | Reference |